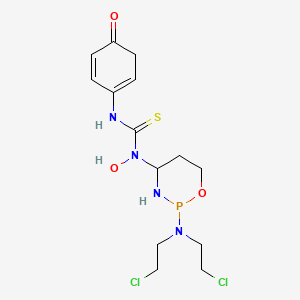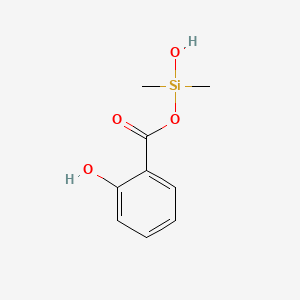
Silanediol salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silanediol salicylate involves the esterification of salicylic acid with a silane compound. The general procedure includes the use of freshly distilled solvents such as methylene chloride, methanol, dimethoxyethane, and toluene . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silanediol salicylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of silanediol benzoate .
Aplicaciones Científicas De Investigación
Silanediol salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrogen bond donor catalyst in various organic reactions.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Used in formulations for treating brittle nails and other skin conditions.
Industry: Employed in cosmetic formulations for its skin conditioning properties.
Mecanismo De Acción
The mechanism of action of silanediol salicylate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various biological responses . For example, salicylic acid, a component of this compound, inhibits the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl salicylate
- Ethylhexyl salicylate
- Butyloctyl salicylate
- Hexyldodecyl salicylate
Uniqueness
Silanediol salicylate is unique due to its silicon backbone, which imparts distinct properties compared to other salicylates. This silicon backbone enhances its stability and efficacy in cosmetic formulations, making it a preferred choice for skin care applications .
Propiedades
Número CAS |
187939-06-6 |
|---|---|
Fórmula molecular |
C9H12O4Si |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |
Clave InChI |
UYZLQWUFBLEIAJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(O)OC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
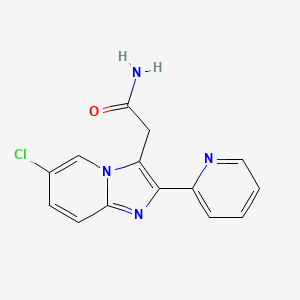

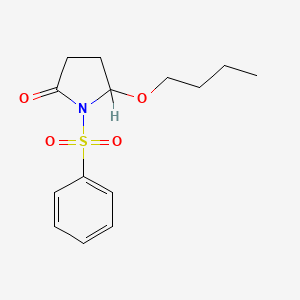
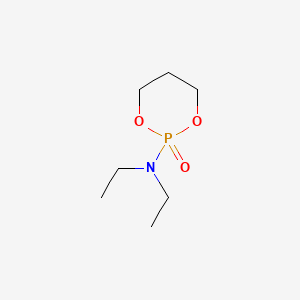

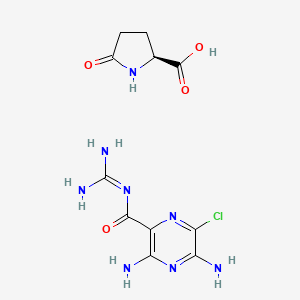

![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)

